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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioequivalence of the fixed-dose combination

(FDC) tablet Atripla® (efavirenz/emtricitabine/tenofovir disoproxil fumarate) and the co-

administration of its individual component drugs. The data presented is compiled from pivotal

bioequivalence studies, offering a comprehensive resource for professionals in pharmaceutical

development and clinical research.

Pharmacokinetic Bioequivalence Data
The bioequivalence of Atripla® has been established by comparing its pharmacokinetic (PK)

profile to that of its individual components administered concurrently. The key PK parameters,

Area Under the Plasma Concentration-Time Curve (AUC) and Maximum Plasma Concentration

(Cmax), are summarized below. Bioequivalence is generally concluded if the 90% confidence

interval (CI) of the geometric mean ratio (GMR) for these parameters falls within the range of

80.00-125.00%.

Table 1: Bioequivalence of Atripla® FDC vs. Individual Components in Healthy, Fasted

Adults[1]
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Active Ingredient Parameter
Geometric Mean
Ratio (GMR) %
(FDC/Individual)

90% Confidence
Interval (CI)

Efavirenz Cmax 99.9 93.4 - 107

AUC(0-last) 95.7 90.5 - 101

AUC(inf) 95.2 88.9 - 102

Emtricitabine Cmax 88.8 84.0 - 93.9

AUC(0-last) 98.0 94.9 - 101

AUC(inf) 98.0 94.9 - 101

Tenofovir Cmax 91.5 84.6 - 98.8

AUC(0-last) 99.3 91.0 - 108

AUC(inf) 100 93.2 - 108

The results from this pivotal study demonstrate that the fixed-dose combination tablet of

efavirenz/emtricitabine/tenofovir disoproxil fumarate is bioequivalent to the administration of its

individual drug components.[1]

Experimental Protocols
The following section details the typical methodology employed in a bioequivalence study of

Atripla®.

Study Design
A single-dose, randomized, open-label, two-period, two-sequence crossover study design is

standard for assessing the bioequivalence of Atripla®.[1] This design involves subjects

receiving both the fixed-dose combination and the individual components in a randomized

order, separated by a washout period.

Dosing: A single oral dose of the Atripla® tablet (600 mg efavirenz, 200 mg emtricitabine,

and 300 mg tenofovir disoproxil fumarate) or the individual tablets administered together.
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Fasting Conditions: The study is conducted under fasted conditions, as food can affect the

absorption of efavirenz.[2] Subjects typically fast overnight before drug administration.

Washout Period: A washout period of 28 to 35 days is considered sufficient to prevent any

carry-over effects of the drugs between the two treatment periods, primarily due to the long

half-life of efavirenz.[2]

Subject Selection: Inclusion and Exclusion Criteria
Bioequivalence studies for Atripla® are typically conducted in healthy adult volunteers.[2]

Inclusion Criteria:

Healthy adult subjects (male and non-pregnant, non-lactating females).

Age between 18 and 55 years.

Body Mass Index (BMI) within a normal range.

Willingness to use a reliable method of contraception during the study.

Informed consent to participate in the study.

Exclusion Criteria:

History or presence of any significant cardiovascular, pulmonary, hepatic, renal,

gastrointestinal, hematological, or neurological disease.

Known hypersensitivity to efavirenz, emtricitabine, tenofovir, or any of the excipients in the

formulations.

Positive test for HIV, Hepatitis B, or Hepatitis C.

Use of any prescription or over-the-counter medications, including herbal supplements,

within a specified period before the study.

History of alcohol or drug abuse.

Participation in another clinical trial within a specified period.
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Blood Sampling Schedule
To accurately characterize the pharmacokinetic profiles of efavirenz, emtricitabine, and

tenofovir, an intensive blood sampling schedule is implemented. Blood samples are typically

collected at the following time points post-dose: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1,

1.25, 1.5, 1.75, 2, 2.25, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 10, 12, 24, 48, and 72 hours.[2] For a

comprehensive pharmacokinetic analysis, blood sampling can extend up to 504 hours post-

dose.[1]

Analytical Methodology
The concentrations of efavirenz, emtricitabine, and tenofovir in plasma samples are determined

using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method. This method provides the necessary sensitivity and specificity for accurately

quantifying the three analytes simultaneously.

Visualized Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for Atripla®.
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Caption: Workflow of a crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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